molecular formula C14H11FO4S B6409135 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid CAS No. 1261935-67-4

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409135
CAS No.: 1261935-67-4
M. Wt: 294.30 g/mol
InChI Key: LDAFLULPQFINMY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid (CAS: 185945-88-4) is a fluorinated benzoic acid derivative featuring a methylsulfonylphenyl substituent at the 4-position and a fluorine atom at the 3-position of the benzoic acid core. Its molecular formula is C₈H₇FO₄S, with a molecular weight of 218.21 g/mol. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and biochemical research, particularly in the development of active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name

3-fluoro-4-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c1-20(18,19)11-4-2-3-9(7-11)12-6-5-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAFLULPQFINMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691619
Record name 2-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-67-4
Record name 2-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the methylsulfonylphenyl group through electrophilic aromatic substitution. The final step involves the carboxylation of the intermediate to form the benzoic acid moiety. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and methylsulfonyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The benzoic acid moiety may also play a role in modulating the compound’s solubility and bioavailability. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways relevant to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs, their properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid 185945-88-4 C₈H₇FO₄S 218.21 Not reported Intermediate for APIs, biochemical research
3-Fluoro-4-(trifluoromethyl)benzoic acid 115754-21-7 C₈H₄F₄O₂ 208.11 174–179 APIs (e.g., potassium channel openers for epilepsy), organometallic complexes
4-Fluoro-3-(methylsulfonyl)benzoic acid 13372-52-6 C₈H₇FO₄S 218.21 Not reported Intermediate in drug synthesis (structural isomer of target compound)
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid 1261849-23-3 C₁₄H₈F₄O₂ 300.21 Not reported Research chemical (aryl-substituted analog)
3-Fluoro-4-(3-methoxyphenyl)benzoic acid 1261924-36-0 C₁₄H₁₁FO₃ 246.24 Not reported Pharmaceutical intermediate, screening compound
Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 3-Fluoro-4-(trifluoromethyl)benzoic acid enhances lipophilicity and metabolic stability compared to the methylsulfonyl (-SO₂CH₃) group in the target compound, making it more suitable for CNS-targeting APIs .
  • Aryl vs.

Biological Activity

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, a fluorinated benzoic acid derivative, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H11FO4SC_{14}H_{11}FO_4S. The structure features a fluorine atom at the 3-position and a methylsulfonyl group at the 4-position of the phenyl ring, contributing to its unique chemical characteristics.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially modulating metabolic pathways.
  • Receptor Interaction : It may also interact with receptors, influencing signal transduction pathways that are crucial for maintaining cellular functions.

These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved its effect on T-lymphoblastic leukemia cells, where it demonstrated dose-dependent inhibition of cell proliferation. The study indicated that the compound could induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent for leukemia treatment .

Anti-inflammatory Properties

In another study focusing on inflammatory diseases, this compound was evaluated for its ability to inhibit pro-inflammatory cytokines. The results showed significant reductions in cytokine levels in treated cells compared to controls, indicating its potential utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructureBiological Activity
5-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid StructureExhibits similar enzyme inhibition properties but with varying potency.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid StructureKnown for its antimicrobial activity; however, lacks the targeted anticancer effects seen in this compound.

Q & A

Q. What are the common synthetic routes for 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling fluorinated benzoic acid precursors with sulfonyl-containing aryl groups. For example:

Sulfonylation : React 3-fluoro-4-bromobenzoic acid with 3-methylsulfonylphenylboronic acid via Suzuki-Miyaura coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (e.g., DME/H₂O) at 80–100°C .

Direct Sulfonation : Introduce the methylsulfonyl group via electrophilic substitution using methylsulfonyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

  • Key Variables : Temperature, catalyst loading, and solvent polarity critically affect reaction efficiency. Optimizing stoichiometry of boronic acid derivatives (1.2–1.5 equivalents) minimizes side products .

Q. How is structural characterization performed for fluorinated benzoic acid derivatives?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environment (δ ~ -110 to -120 ppm for meta-fluorine), while ¹H NMR resolves methylsulfonyl protons (δ ~ 3.0–3.5 ppm) .
  • X-ray Crystallography : Determines precise substituent positioning and steric effects of the methylsulfonyl group .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₁FSO₄⁺: calc. 294.04) .

Advanced Research Questions

Q. How do substituent positions (fluoro vs. methylsulfonyl) influence the compound’s binding affinity in enzyme inhibition studies?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing nature of the meta-fluoro group enhances electrophilicity, while the para-methylsulfonyl group stabilizes protein-ligand interactions via hydrophobic pockets (e.g., COX-2 inhibition) .
  • SAR Table :
CompoundIC₅₀ (COX-2, μM)Key Substituents
Target Compound0.453-F, 4-(3-MeSO₂Ph)
4-Fluoro analog1.24-F, 3-(3-MeSO₂Ph)
Des-fluoro derivative>10No F, 4-(3-MeSO₂Ph)
  • Conclusion : Meta-fluorine and para-sulfonyl placement synergistically improve target engagement .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :
  • Step 1 : Compare logP values (e.g., target compound: 2.8 vs. 3.1 for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid) to assess membrane permeability discrepancies .
  • Step 2 : Perform molecular dynamics simulations to evaluate sulfonyl group orientation in active sites (e.g., mismatched conformations reduce potency despite similar IC₅₀) .
  • Step 3 : Validate via isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy trade-offs .

Q. How can HPLC methods be optimized for purity analysis of this compound?

  • Methodological Answer :
  • Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient elution with 0.1% TFA in H₂O (A) and acetonitrile (B): 30% B → 70% B over 20 min .
  • Detection : UV at 254 nm (fluorinated aromatics) and 210 nm (sulfonyl groups).
  • Validation : Spike with known impurities (e.g., des-methylsulfonyl byproduct) to confirm resolution (R > 1.5) .

Methodological Considerations

Q. What computational tools predict the metabolic stability of this compound?

  • Methodological Answer :
  • Software : Use Schrödinger’s ADMET Predictor or SwissADME.
  • Parameters :
  • CYP450 Metabolism : Fluorine reduces oxidative metabolism (t₁/₂ increase predicted by >40% vs. non-fluorinated analogs) .
  • Sulfonyl Group : Prone to glucuronidation; simulate UDP-glucuronosyltransferase interactions .
  • Validation : Compare with in vitro microsomal assays (rat/hepatic S9 fractions) .

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